

# Rociletinib Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical trial data for **rociletinib hydrobromide**. The information is intended to support researchers, scientists, and drug development professionals in understanding the profile of this compound. While the clinical development of rociletinib was halted in 2016, the data and understanding of its biological activity remain valuable for the ongoing development of EGFR inhibitors.[4]

# **Chemical Structure and Physicochemical Properties**

**Rociletinib hydrobromide** is the salt form of rociletinib, an orally available small molecule.[5] The hydrobromide salt was found to improve absorption and lead to higher drug exposure in patients.[6]

#### **Chemical Structure**

Figure 1. Chemical Structure of Rociletinib Hydrobromide

#### **Physicochemical Properties**



| Property          | Value                                                                                                                                | Source(s) |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C27H29BrF3N7O3                                                                                                                       | [5][7]    |
| Molecular Weight  | 636.47 g/mol                                                                                                                         | [5][7]    |
| IUPAC Name        | N-(3-((2-((4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)-4-pyrimidinyl)amino)phenyl)acryl amide hydrobromide | [5]       |
| CAS Number        | 1446700-26-0                                                                                                                         | [5]       |
| Appearance        | Solid powder                                                                                                                         | [5]       |
| SMILES            | C=CC(=O)NC1=CC=CC(NC2=<br>NC(NC3=CC=C(N4CCN(C(C)<br>=O)CC4)C=C3OC)=NC=C2C(<br>F)(F)F)=C1.[H]Br                                       | [5]       |
| InChI Key         | IPKRDUJIGYXXNT-<br>UHFFFAOYSA-N                                                                                                      | [5]       |

#### **Mechanism of Action**

Rociletinib is an irreversible inhibitor of EGFR.[1] It forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain.[8] This covalent modification is mediated by the reactive acrylamide group of rociletinib.[8] The drug is highly selective for mutant forms of EGFR, particularly those harboring the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR TKIs.[1] [8] Rociletinib also demonstrates activity against common activating EGFR mutations, such as the L858R point mutation and exon 19 deletions.[8] Importantly, it shows minimal activity against wild-type EGFR, which is believed to reduce the incidence of certain dose-limiting toxicities commonly associated with less selective EGFR inhibitors.[1][3]

## **EGFR Signaling Pathway Inhibition**



### Foundational & Exploratory

Check Availability & Pricing

The binding of rociletinib to mutant EGFR blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The epidermal growth factor receptor (EGFR) signaling network is a complex cascade that, when dysregulated, can lead to uncontrolled cell growth. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes. This initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation. Rociletinib's inhibition of mutant EGFR effectively shuts down these oncogenic signals.





Click to download full resolution via product page

Figure 2. Rociletinib Inhibition of the EGFR Signaling Pathway

# Pharmacokinetics and Metabolism Pharmacokinetic Parameters



| Parameter                             | Value      | Source(s) |
|---------------------------------------|------------|-----------|
| Time to Maximum  Concentration (Tmax) | 1.5 hours  | [8]       |
| Maximum Serum Concentration (Cmax)    | 2.41 μg/mL | [8]       |
| Serum Half-life (t1/2)                | 3.7 hours  | [8]       |

#### Metabolism

Rociletinib undergoes amide hydrolysis to its major metabolite, M502, which can be further converted to M460.[8] These metabolites are believed to be responsible for some of the observed adverse events, with M502 linked to hyperglycemia and M460 to QTc prolongation.[8]

## **Clinical Efficacy and Safety**

Rociletinib demonstrated clinical activity in patients with EGFR-mutated non-small cell lung cancer (NSCLC) who had developed resistance to prior EGFR inhibitors.

#### **Efficacy in T790M-Positive NSCLC**

In a phase 1/2 study, the objective response rate (ORR) in evaluable patients with the T790M mutation was 59%.[6] The median progression-free survival (PFS) in this population was reported to be 13.1 months at the time of analysis.[6] In the TIGER-3 phase 3 trial, for the T790M-positive population, the median PFS was 6.8 months in the rociletinib group versus 2.7 months in the chemotherapy group.[4]

#### Safety and Tolerability

The most common treatment-emergent adverse events associated with rociletinib included hyperglycemia, diarrhea, nausea, fatigue, and decreased appetite.[4][9] Grade 3 or higher hyperglycemia was a notable adverse event.[10]

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of **rociletinib hydrobromide** are not extensively available in the public domain. However, based



on published literature, the following outlines the general methodologies employed.

#### **Synthesis**

The synthesis of rociletinib has been described in patent literature. A general synthetic route involves the condensation of a 2,4-disubstituted-5-(trifluoromethyl)pyrimidine core with a substituted aniline, followed by coupling with an acrylamide-containing side chain. The final product is then converted to the hydrobromide salt.

## **Biological Assays**

The inhibitory activity of rociletinib against various EGFR mutants and wild-type EGFR has been determined using in vitro kinase assays. These assays typically involve recombinant EGFR kinase domains and measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the compound. For example, kinase profiling has demonstrated rociletinib's activity against EGFR exon 19 deletion, T790M, L858R/T790M, and L858R mutations.[8]

The anti-proliferative effects of rociletinib have been evaluated in various NSCLC cell lines harboring different EGFR mutations. A common method is the MTT or CellTiter-Glo assay, where cells are treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is then measured, and the GI50 (concentration causing 50% growth inhibition) is determined. Cellular growth assays have reported IC50 values for rociletinib in the range of 100–140 nM.[8]

#### Conclusion

Rociletinib hydrobromide is a potent and selective third-generation EGFR TKI with demonstrated activity against EGFR mutations that confer resistance to earlier-generation inhibitors, particularly the T790M mutation. While its clinical development was halted, the data generated from its preclinical and clinical studies have contributed significantly to the understanding of targeting acquired resistance in EGFR-mutated NSCLC and have informed the development of subsequent therapies. The information presented in this guide provides a valuable resource for researchers in the field of oncology and drug discovery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rociletinib shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. US10138224B2 Preparation method of rociletinib Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Rociletinib Hydrobromide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139330#rociletinib-hydrobromide-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com